molecular formula C12H15NO3 B556384 Methyl N-acetyl-L-phenylalaninate CAS No. 3618-96-0

Methyl N-acetyl-L-phenylalaninate

Cat. No. B556384
Key on ui cas rn: 3618-96-0
M. Wt: 221,25 g/mole
InChI Key: IKGHIFGXPVLPFD-NSHDSACASA-N
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Patent
US04414404

Procedure details

A methanol (24 ml) slurry of the azlactone of N-acetyl-acetaminocinnamic acid (18.7 g, 0.10 mol) was treated with sodium methoxide (0.54 g. 0.01 mol) and the resulting dark solution was stirred for 10 minutes. The solution was then hydrogenated (200 psi hydrogen) over Raney nickel (5.87 g, 0.10 mol) in a sealed Parr autoclave at 50° C. for 2.5 hours. After cooling the reaction mixture was filtered through a Celite pad to remove the nickel, and concentrated in vacuo to afford a red oil which was slurried in diethyl ether (200 ml). The ethereal slurry was shaken with cold hydrochloric acid (0.5N, 100 ml) for approximately one minute. The layers were separated and the aqueous portion was extracted with additional diethyl ether (100 ml). The combined ether extract was washed with brine (100 ml), dried over anhydrous sodium sulfate, and concentrated in vacuo to afford a reddish oily residue. The residue was titurated in petroleum ether (100 ml) and the solvent was evaporated to give 210 g (95%) N-acetyl-D,L-phenylalanine methyl ester as a light yellow solid which could be recrystallized from diethyl ether-petroleum ether to give a colorless solid. The melting point was 62°-63° C. The proton NMR agreed with the conclusion that N-acetyl-D,L-phenylalanine methyl ester was prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.87 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
100 mL
Type
solvent
Reaction Step Four
[Compound]
Name
azlactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
N-acetyl-acetaminocinnamic acid
Quantity
18.7 g
Type
reactant
Reaction Step Five
Name
sodium methoxide
Quantity
0.54 g
Type
reactant
Reaction Step Five
Quantity
24 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([N:4]([C:8](=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:9]([OH:11])=[O:10])C(C)=O)(=[O:3])[CH3:2].[CH3:19][O-].[Na+].[H][H].Cl>[Ni].C(OCC)C.CO>[CH3:19][O:11][C:9](=[O:10])[CH:8]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[NH:4][C:1](=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
5.87 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
petroleum ether
Quantity
100 mL
Type
solvent
Smiles
Step Five
Name
azlactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N-acetyl-acetaminocinnamic acid
Quantity
18.7 g
Type
reactant
Smiles
C(C)(=O)N(C(=O)C)C(C(=O)O)=CC1=CC=CC=C1
Name
sodium methoxide
Quantity
0.54 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
24 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the resulting dark solution was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a Celite pad
CUSTOM
Type
CUSTOM
Details
to remove the nickel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a red oil which
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion was extracted with additional diethyl ether (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined ether extract
WASH
Type
WASH
Details
was washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a reddish oily residue
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(C(NC(C)=O)CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 210 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 9491.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04414404

Procedure details

A methanol (24 ml) slurry of the azlactone of N-acetyl-acetaminocinnamic acid (18.7 g, 0.10 mol) was treated with sodium methoxide (0.54 g. 0.01 mol) and the resulting dark solution was stirred for 10 minutes. The solution was then hydrogenated (200 psi hydrogen) over Raney nickel (5.87 g, 0.10 mol) in a sealed Parr autoclave at 50° C. for 2.5 hours. After cooling the reaction mixture was filtered through a Celite pad to remove the nickel, and concentrated in vacuo to afford a red oil which was slurried in diethyl ether (200 ml). The ethereal slurry was shaken with cold hydrochloric acid (0.5N, 100 ml) for approximately one minute. The layers were separated and the aqueous portion was extracted with additional diethyl ether (100 ml). The combined ether extract was washed with brine (100 ml), dried over anhydrous sodium sulfate, and concentrated in vacuo to afford a reddish oily residue. The residue was titurated in petroleum ether (100 ml) and the solvent was evaporated to give 210 g (95%) N-acetyl-D,L-phenylalanine methyl ester as a light yellow solid which could be recrystallized from diethyl ether-petroleum ether to give a colorless solid. The melting point was 62°-63° C. The proton NMR agreed with the conclusion that N-acetyl-D,L-phenylalanine methyl ester was prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.87 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
100 mL
Type
solvent
Reaction Step Four
[Compound]
Name
azlactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
N-acetyl-acetaminocinnamic acid
Quantity
18.7 g
Type
reactant
Reaction Step Five
Name
sodium methoxide
Quantity
0.54 g
Type
reactant
Reaction Step Five
Quantity
24 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([N:4]([C:8](=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:9]([OH:11])=[O:10])C(C)=O)(=[O:3])[CH3:2].[CH3:19][O-].[Na+].[H][H].Cl>[Ni].C(OCC)C.CO>[CH3:19][O:11][C:9](=[O:10])[CH:8]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[NH:4][C:1](=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
5.87 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
petroleum ether
Quantity
100 mL
Type
solvent
Smiles
Step Five
Name
azlactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N-acetyl-acetaminocinnamic acid
Quantity
18.7 g
Type
reactant
Smiles
C(C)(=O)N(C(=O)C)C(C(=O)O)=CC1=CC=CC=C1
Name
sodium methoxide
Quantity
0.54 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
24 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the resulting dark solution was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a Celite pad
CUSTOM
Type
CUSTOM
Details
to remove the nickel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a red oil which
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion was extracted with additional diethyl ether (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined ether extract
WASH
Type
WASH
Details
was washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a reddish oily residue
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(C(NC(C)=O)CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 210 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 9491.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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